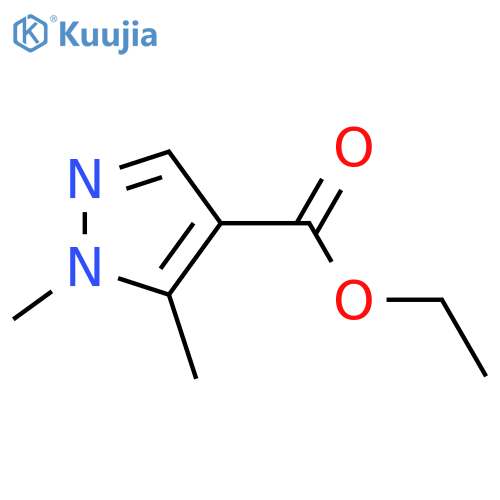

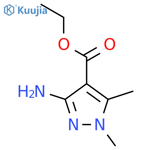

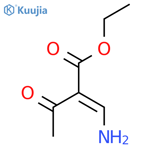

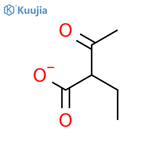

Systemic fungicides. The synthesis of certain pyrazole analogs of carboxin

,

Australian Journal of Chemistry,

1983,

36(1),

135-47